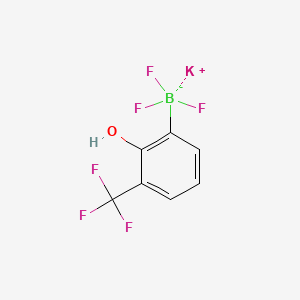
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is particularly valued in the field of organic synthesis due to its unique properties, including moisture and air stability, which make it an excellent reagent for cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and yields a stable product suitable for various applications . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This is the most prevalent type of reaction, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. In Suzuki–Miyaura coupling, for example, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring complex molecular architectures.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The nucleophilic organic group from the boron compound is transferred to the palladium, forming a new C–C bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium (trifluoromethyl)trimethylborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate stands out due to its unique combination of stability and reactivity. Unlike some other boron reagents, it is both moisture and air-stable, making it easier to handle and store. Additionally, its ability to participate in a wide range of reactions under mild conditions makes it a versatile tool in organic synthesis .
Properties
Molecular Formula |
C7H4BF6KO |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
potassium;trifluoro-[2-hydroxy-3-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChI Key |
IHPNFVKNYUKIAF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















